![molecular formula C11H14N2O2 B052675 Benzyl 3-aminoazetidine-1-carboxylate CAS No. 112257-20-2](/img/structure/B52675.png)
Benzyl 3-aminoazetidine-1-carboxylate
Overview
Description
Benzyl 3-aminoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H14N2O2 . It is used as a reagent in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of Benzyl 3-aminoazetidine-1-carboxylate consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 206.24 g/mol .Physical And Chemical Properties Analysis
Benzyl 3-aminoazetidine-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 336.0±42.0 °C at 760 mmHg, and a flash point of 157.0±27.9 °C . It also has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 167.9±3.0 cm3 .Scientific Research Applications
Drug Discovery
Benzyl 3-aminoazetidine-1-carboxylate plays a significant role in drug discovery due to the azetidine moiety’s ability to impart stability and molecular rigidity . This compound has been utilized in the development of various pharmacological agents, including inhibitors for enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . These inhibitors have potential therapeutic applications in pain management and other neurological conditions.
Organic Synthesis
In organic synthesis, Benzyl 3-aminoazetidine-1-carboxylate serves as a building block for constructing complex molecules . Its reactivity, driven by ring strain, allows for efficient bond functionalization and the creation of novel structures that are essential in the synthesis of new chemical entities.
Analytical Standards
As an analytical standard, Benzyl 3-aminoazetidine-1-carboxylate is used to ensure the accuracy and reliability of analytical methods in neurology research . It provides a benchmark for the calibration of instruments and validation of analytical techniques, which is crucial for producing consistent and high-quality data.
Neurology Research
In neurology, this compound is explored for its potential to modulate neurological pathways and receptors . It is a subject of interest in the study of neurodegenerative diseases and disorders related to neurotransmitter regulation.
Life Science Research
Benzyl 3-aminoazetidine-1-carboxylate is a valuable tool in life science research, particularly in the study of biological processes and the development of life science reagents . Its role in the synthesis of peptides and other bioactive molecules makes it an indispensable resource for researchers.
Chemical Building Blocks
This compound is also used as a chemical building block in the synthesis of a wide range of chemical products . Its versatility allows for the creation of diverse chemical libraries that can be screened for various biological activities.
Polymer Synthesis
The azetidine ring in Benzyl 3-aminoazetidine-1-carboxylate can be utilized in polymer synthesis . The unique properties of azetidines, such as their ring strain and stability, enable the development of novel polymers with potential applications in materials science.
Chiral Templates
Due to its chiral nature, Benzyl 3-aminoazetidine-1-carboxylate is used as a chiral template in asymmetric synthesis . It helps in the creation of enantiomerically pure compounds, which is vital for the production of certain pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
benzyl 3-aminoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBBTZXKIYFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585747 | |
Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112257-20-2 | |
Record name | Phenylmethyl 3-amino-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112257-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, N1-CBZ-protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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